molecular formula C33H47Cl2N4Pd- B14779816 Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-

Cat. No.: B14779816
M. Wt: 677.1 g/mol
InChI Key: NZIOHUVOGCDBIQ-UHFFFAOYSA-L
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Description

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- is a complex organometallic compound This compound is notable for its unique structure, which includes a palladium center coordinated with two distinct ligands: a bis(1-methylethyl)phenyl-imidazolylidene and a 1-(1-methylethyl)-1H-imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- typically involves the reaction of palladium precursors with the respective ligands under controlled conditions. One common method involves the use of palladium(II) chloride as the palladium source, which reacts with the ligands in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states, which can alter its catalytic properties.

    Reduction: Reduction reactions can lead to the formation of palladium(0) species, which are often more reactive.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions can produce palladium(0) species. Substitution reactions can lead to a variety of palladium complexes with different ligands.

Scientific Research Applications

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- has numerous applications in scientific research:

    Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Medicine: Research is ongoing into its use in drug development, particularly for its potential anticancer properties.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.

Mechanism of Action

The mechanism by which Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive and allowing for the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: Another palladium complex used in catalysis, but with different ligands.

    Palladium(II) chloride: A simpler palladium compound often used as a precursor in the synthesis of more complex palladium catalysts.

    Palladium(II) bis(benzonitrile) dichloride: A palladium complex with benzonitrile ligands, used in various catalytic applications.

Uniqueness

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)- is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties can enhance its catalytic activity and selectivity compared to other palladium complexes.

Properties

Molecular Formula

C33H47Cl2N4Pd-

Molecular Weight

677.1 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;1-propan-2-ylimidazole

InChI

InChI=1S/C27H37N2.C6H10N2.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-6(2)8-4-3-7-5-8;;;/h9-21H,1-8H3;3-6H,1-2H3;2*1H;/q-1;;;;+2/p-2

InChI Key

NZIOHUVOGCDBIQ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)N1C=CN=C1.Cl[Pd]Cl

Origin of Product

United States

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